molecular formula C10H12O3 B098662 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one CAS No. 15482-29-8

1-Hydroxy-1-(4-methoxyphenyl)propan-2-one

Cat. No. B098662
CAS RN: 15482-29-8
M. Wt: 180.2 g/mol
InChI Key: UVVXGUZSUNRWQG-UHFFFAOYSA-N
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Description

“1-Hydroxy-1-(4-methoxyphenyl)propan-2-one” is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as “2-Propanone, 1-hydroxy-1-(4-methoxyphenyl)-” and "2-Propanone, 1-hydroxy-1-(p-methoxyphenyl)-" .


Molecular Structure Analysis

The molecular structure of “1-Hydroxy-1-(4-methoxyphenyl)propan-2-one” consists of a propanone backbone with a hydroxy group at the 1-position and a 4-methoxyphenyl group also at the 1-position . The molecular weight of the compound is 180.2005 .

Scientific Research Applications

Antimicrobial Activity Research

1-Hydroxy-1-(4-methoxyphenyl)propan-2-one has been studied for its antimicrobial properties. For instance, its derivatives have shown effectiveness against various microbial strains. A study by Nagamani et al. (2018) synthesized novel compounds from 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one, demonstrating significant antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Anticancer Activity

Research has also explored the anticancer potential of compounds derived from 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one. Rayanil et al. (2011) isolated a new phenolic compound from the wood of Millettia leucantha, showing strong cytotoxicity against tumor cell lines (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).

Polarographic Behavior

The polarographic behavior of derivatives of 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one has been studied, providing insights into their electrochemical properties. Butkiewicz (1972) investigated the polarographic reduction of such compounds, offering valuable information for further chemical applications (Butkiewicz, 1972).

Enantioselective Synthesis

The compound has been used in the synthesis of optically active aryl alcohols and diols, which are crucial in the production of chiral hydroxy acids. Ferraboschi et al. (1990) demonstrated the baker's yeast-mediated preparation of these compounds, highlighting its importance in asymmetric synthesis (Ferraboschi, Grisenti, Manzocchi, & Santaniello, 1990).

Antioxidant and Anti-inflammatory Properties

Freire et al. (2005) synthesized derivatives of 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one, demonstrating their effectiveness as antioxidants and anti-inflammatory agents. These findings suggest potential therapeutic applications (Freire, Morais, Catunda-Junior, & Pinheiro, 2005).

Crystal Structure Analysis

Research has also focused on the crystal structure of compounds related to 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one, providing insights into their molecular configurations. Rivera et al. (2022) conducted a study that sheds light on the molecular structure and potential interactions of such compounds (Rivera, Ríos-Motta, & Bolte, 2022).

properties

IUPAC Name

1-hydroxy-1-(4-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6,10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVXGUZSUNRWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435249
Record name 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-1-(4-methoxyphenyl)propan-2-one

CAS RN

15482-29-8
Record name 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Pavlinac, M Zupan, S Stavber - The Journal of Organic …, 2006 - ACS Publications
Water was found to be a convenient reaction medium for functionalization of substituted anisoles using iodine in the presence of Selectfluor F−TEDA−BF 4 or hydrogen peroxide as …
Number of citations: 58 pubs.acs.org
H Liu, C Qi, L Wang, Y Guo, D Li… - The Journal of Organic …, 2021 - ACS Publications
A base-promoted three-component cascade reaction of α-hydroxy ketones, malonodinitrile, and alcohols has been developed, providing a direct and efficient route to a range of …
Number of citations: 16 pubs.acs.org
YF Liang, K Wu, S Song, X Li, X Huang, N Jiao - pstorage-acs-6854636.s3 …
Reaction conditions: 3a (30 mg, 0.2 mmol), NBS (7.2 mg, 20 mol%), and [18O]-DMSO (0.4 mL) and a stir bar were added to a 20 mL reaction tube under air. The mixture was stirred at …
MN Pennell, PG Turner… - Chemistry–A European …, 2012 - Wiley Online Library
A wide range of primary, secondary and tertiary propargylic alcohols undergo a Meyer–Schuster rearrangement to give enones at room temperature in the presence of a gold(I) catalyst …
K Mal, A Kaur, F Haque, I Das - The Journal of Organic Chemistry, 2015 - ACS Publications
The broad applicability of the hitherto unexplored reagent combination PPh 3 ·HBr–DMSO is exemplified with multiple highly diverse one-step transformations to synthetically useful …
Number of citations: 48 pubs.acs.org
D Hernik, E Szczepańska, MC Ghezzi… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
Propenylbenzenes, including isosafrole, anethole, isoeugenol, and their derivatives, are natural compounds found in essential oils from various plants. Compounds of this group are …
Number of citations: 0 www.ncbi.nlm.nih.gov
N Gloríková, J Skuhrovec, P Nový… - Journal of Economic …, 2022 - academic.oup.com
The northern yellow sac spider Cheiracanthium mildei L. Koch, is expanding its range to Central Europe, especially to synanthropic habitats. The spiders become unwanted …
Number of citations: 6 academic.oup.com
W Choi, HP Lee, P Manilack, V Saysavanh, BH Lee… - Plants, 2023 - mdpi.com
(1) Background: Callerya atropurpurea is found in Laos, Thailand, and Vietnam. Although the anti-inflammatory action of C. atropurpurea has been investigated, the functions of this …
Number of citations: 7 www.mdpi.com
R Agudo, GD Roiban, R Lonsdale, A Ilie… - The Journal of Organic …, 2015 - ACS Publications
P450-BM3 and mutants of this monooxygenase generated by directed evolution are excellent catalysts for the oxidative α-hydroxylation of ketones with formation of chiral acyloins with …
Number of citations: 42 pubs.acs.org
ВМ Одинцова, ВГ Корнієвська, ММ Малецький… - 2021 - dspace.zsmu.edu.ua
Родина Apiaceae нараховує 474 родів і 3992–4050 видів, які поширені на всій земній кулі. З усього різноманіття видів нашу увагу привернула сировина анісу звичайного …
Number of citations: 2 dspace.zsmu.edu.ua

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